4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13623140
InChI: InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-5-13-4-3-9(8)12/h3-5H,6-7H2,1-2H3
SMILES: B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl
Molecular Formula: C10H13BClNO2
Molecular Weight: 225.48 g/mol

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine

CAS No.:

Cat. No.: VC13623140

Molecular Formula: C10H13BClNO2

Molecular Weight: 225.48 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)pyridine -

Specification

Molecular Formula C10H13BClNO2
Molecular Weight 225.48 g/mol
IUPAC Name 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Standard InChI InChI=1S/C10H13BClNO2/c1-10(2)6-14-11(15-7-10)8-5-13-4-3-9(8)12/h3-5H,6-7H2,1-2H3
Standard InChI Key PKLGMQGGENJBCK-UHFFFAOYSA-N
SMILES B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl
Canonical SMILES B1(OCC(CO1)(C)C)C2=C(C=CN=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

The compound’s structure combines a pyridine backbone with a chlorine substituent at the 4-position and a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group at the 3-position. The dioxaborinan ring, a cyclic boronic ester, stabilizes the boron atom, preventing hydrolysis and enabling storage under standard conditions . X-ray crystallography of analogous compounds confirms the planar geometry of the pyridine ring and the chair conformation of the dioxaborinan group .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1310403-84-9
Molecular Formula (Base)C₁₀H₁₃BClNO₂
Molecular Weight (Base)225.48 g/mol
Molecular Formula (HCl Salt)C₁₀H₁₄BCl₂NO₂
Molecular Weight (HCl Salt)261.94 g/mol
Purity≥98%
Storage TemperatureRefrigerated (2–8°C)

Spectral and Analytical Data

Fourier-transform infrared (FT-IR) spectroscopy of related boronic esters shows characteristic B-O stretching vibrations at 1,350–1,400 cm⁻¹ and aromatic C-H stretches near 3,050 cm⁻¹ . Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the pyridine ring protons (δ 7.5–8.5 ppm) and the methyl groups on the dioxaborinan ring (δ 1.0–1.2 ppm) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 225.4797 for the base form .

Synthesis and Reaction Pathways

Synthetic Routes

The compound is typically synthesized via Suzuki-Miyaura coupling, where a halogenated pyridine derivative reacts with a boronic ester. For example, 4-chloro-3-iodopyridine may couple with 5,5-dimethyl-1,3,2-dioxaborinane under palladium catalysis . Alternative methods include transesterification of boronic acids with diols, though this approach is less common due to side reactions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h65%
25,5-Dimethyl-1,3,2-dioxaborinane, CuI, NEt₃72%

Reactivity and Functionalization

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution with amines or alkoxides, while the boronic ester participates in cross-coupling reactions. For instance, in the presence of palladium catalysts, the compound reacts with aryl halides to form biaryl structures, a key step in drug intermediate synthesis . The boronic ester’s stability in protic solvents facilitates its use in one-pot multistep reactions .

Applications in Pharmaceutical and Materials Chemistry

Role in Drug Development

Boronic esters are pivotal in synthesizing kinase inhibitors and protease inhibitors. The chlorine substituent in this compound allows further functionalization, enabling the creation of targeted therapies. For example, analogues of this compound have been explored as intermediates in the synthesis of BTK (Bruton’s tyrosine kinase) inhibitors .

Materials Science Applications

The compound’s rigid structure and boron content make it a candidate for organic light-emitting diodes (OLEDs). Boron-containing compounds often exhibit high electron mobility and thermal stability, critical for device longevity .

SupplierLocationPurityPrice (per gram)
Jilin Chinese Academy of SciencesChina98%$150
Combi-Blocks, Inc.USA98%$200

Future Perspectives

Research should explore enantioselective syntheses using chiral catalysts and applications in boron neutron capture therapy (BNCT). Additionally, structural modifications to enhance solubility could broaden its utility in aqueous-phase reactions .

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